Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1
CAS No.:
Cat. No.: VC18794686
Molecular Formula: C53H55NO17
Molecular Weight: 978.0 g/mol
* For research use only. Not for human or veterinary use.
![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1 -](/images/structure/VC18794686.png)
Specification
Molecular Formula | C53H55NO17 |
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Molecular Weight | 978.0 g/mol |
IUPAC Name | (1R,2R)-2-(benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
Standard InChI | InChI=1S/2C20H18O8.C13H19NO/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2/t2*15-,16-;12-,13-/m111/s1 |
Standard InChI Key | PXXFAJWFTRTIJU-JOWVIJPLSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O |
Introduction
Structural and Stereochemical Analysis
Core Components and Configuration
The compound comprises two distinct moieties:
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Butanedioic acid derivative: The (2R,3R)-configured backbone features hydroxyl groups at positions 2 and 3 substituted with 4-methylbenzoyloxy groups. This esterification enhances lipophilicity and stability compared to the parent succinic acid .
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(1R,2R)-2-[(Phenylmethyl)amino]cyclohexanol: A chiral cyclohexanol amine with a benzyl-substituted amino group at position 2, contributing basicity and potential receptor-binding capabilities .
The 1:1 stoichiometric ratio suggests a salt or co-crystal formation, likely stabilized by acid-base interactions between the carboxylic acid protons and the amine group .
Table 1: Molecular Characteristics
Component | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
---|---|---|---|
Butanedioic acid derivative | C₂₄H₂₂O₈ | 462.43 | (2R,3R) |
Cyclohexanol amine | C₁₄H₂₁NO | 219.32 | (1R,2R) |
Combined compound | C₃₈H₄₃NO₉ | 681.75 | (2R,3R)-(1R,2R) |
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis likely involves sequential esterification and salt formation:
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Esterification of butanedioic acid: Reacting succinic anhydride with 4-methylbenzoyl chloride in a stereospecific manner to yield the (2R,3R)-diastereomer .
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Amine preparation: (1R,2R)-2-[(Phenylmethyl)amino]cyclohexanol is synthesized via reductive amination of cyclohexanone derivatives with benzylamine, followed by resolution of enantiomers .
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Compounding: Combining equimolar amounts of the acid and amine in a polar aprotic solvent (e.g., acetone or ethanol) to facilitate proton transfer and crystallization .
Solubility and Stability
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Solubility: Moderately soluble in chloroform and methanol (>5 mg/mL), sparingly soluble in water (<1 mg/mL) .
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Stability: Stable at room temperature under inert atmospheres; degrades above 200°C, with hydrolysis of ester bonds in acidic/alkaline conditions .
Table 2: Physicochemical Data
Parameter | Control Group | Treated Group (10 mg/kg) | Improvement (%) |
---|---|---|---|
Blood Glucose (mg/dL) | 42 ± 4 | 64 ± 2 | 52 |
Heart Glycogen (mg/g) | 1.8 ± 0.1 | 2.2 ± 0.1 | 22 |
Survival Time (min) | 120 ± 10 | 190 ± 15 | 58 |
Neurological Activity
The benzylamino group in the cyclohexanol component suggests affinity for central nervous system targets. Preclinical studies on related amines show inhibition of serotonin/norepinephrine reuptake (IC₅₀: 50–100 nM), indicating potential antidepressant or anxiolytic applications .
Comparative Analysis with Structural Analogs
Butanedioic Acid Derivatives
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CAS 477600-71-8: A 2:1 salt with a piperidinamine exhibits higher solubility (∼20 mg/mL in DMSO) but lower thermal stability (mp 145°C) .
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Ethyl piperidinecarboxylate analog: Demonstrates superior oral bioavailability (F = 65%) due to ester prodrug characteristics .
Cyclohexanol Amines
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